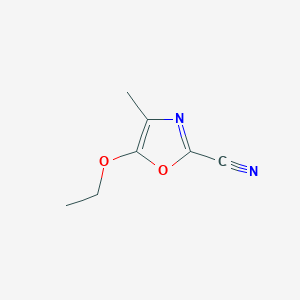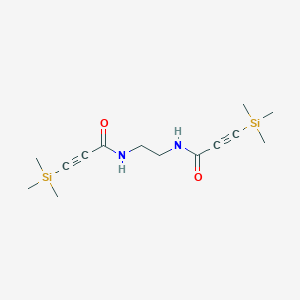
2-Propynamide, N,N'-1,2-ethanediylbis[3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is a synthetic organic compound characterized by the presence of a propynamide group and two trimethylsilyl groups attached to an ethanediyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propynamide and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a base (e.g., triethylamine), is often employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)-: Unique due to the presence of both propynamide and trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(dimethylsilyl)-: Similar structure but with dimethylsilyl groups instead of trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(ethylsilyl)-: Contains ethylsilyl groups, leading to different reactivity and properties.
Uniqueness
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
489468-19-1 |
|---|---|
Fórmula molecular |
C14H24N2O2Si2 |
Peso molecular |
308.52 g/mol |
Nombre IUPAC |
3-trimethylsilyl-N-[2-(3-trimethylsilylprop-2-ynoylamino)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C14H24N2O2Si2/c1-19(2,3)11-7-13(17)15-9-10-16-14(18)8-12-20(4,5)6/h9-10H2,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
MQROFCOFSQDVNS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(=O)NCCNC(=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
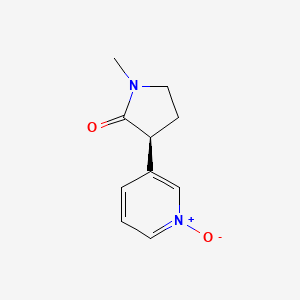
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
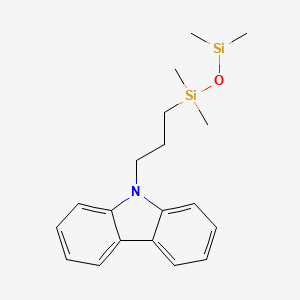
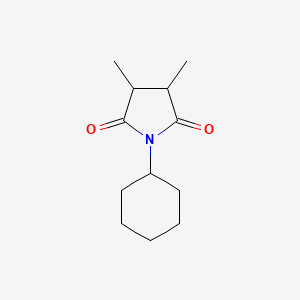
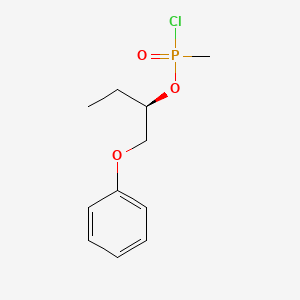
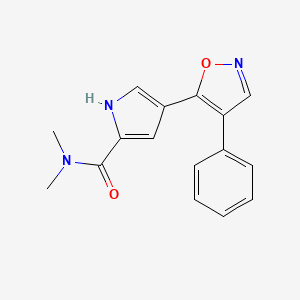
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
